![molecular formula C15H15NO3 B2963907 3-(Piperidylmethylene)benzo[b]pyran-2,4-dione CAS No. 461673-15-4](/img/structure/B2963907.png)
3-(Piperidylmethylene)benzo[b]pyran-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Piperidylmethylene)benzo[b]pyran-2,4-dione” is a derivative of benzo[b]pyran . Benzo[b]pyran is a six-membered oxygen-containing heterocycle . Pyran derivatives have been of interest due to their broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .
Synthesis Analysis
While specific synthesis methods for “3-(Piperidylmethylene)benzo[b]pyran-2,4-dione” are not available, pyran derivatives are often synthesized via a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .Scientific Research Applications
Nanocatalysis in Chemical Synthesis
“3-(Piperidylmethylene)benzo[b]pyran-2,4-dione” derivatives have been utilized in the synthesis of complex chemical structures through multicomponent reactions (MCRs). These reactions are facilitated by nanocatalysts, which offer advantages such as high efficiency, atom economy, and green reaction conditions . The compounds synthesized using these methods have a broad spectrum of biological and pharmaceutical properties, making them valuable in various fields of research and industry.
Antitumor Activity and PARP-1 Inhibition
Derivatives of “3-(Piperidylmethylene)benzo[b]pyran-2,4-dione” have shown promise as novel inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair mechanisms. These inhibitors can potentiate the effect of DNA-damaging cytotoxic agents, leading to cancer cell death . This application is particularly significant in the development of new cancer therapies.
Drug Delivery Systems
The structural properties of “3-(Piperidylmethylene)benzo[b]pyran-2,4-dione” make it a candidate for designing drug delivery systems. Its derivatives can be engineered to interact with specific biological targets, enhancing the efficacy and specificity of therapeutic agents .
Magnetic Resonance Imaging (MRI)
While direct applications in MRI are not explicitly mentioned, the magnetic properties of certain “3-(Piperidylmethylene)benzo[b]pyran-2,4-dione” derivatives could be explored for enhancing MRI contrast or as agents in functionalized MRI techniques .
Hyperthermia Treatment
Hyperthermia treatment involves raising the temperature of body tissues to damage and kill cancer cells. The derivatives of “3-(Piperidylmethylene)benzo[b]pyran-2,4-dione” could potentially be used to develop compounds that selectively accumulate in tumors and generate heat upon stimulation .
Biological Molecule Separation
The unique chemical structure of “3-(Piperidylmethylene)benzo[b]pyran-2,4-dione” and its derivatives may facilitate the separation of biological molecules, such as DNA, cells, enzymes, and proteins. This application is crucial in biotechnology and medical research for purifying and analyzing biological samples .
Future Directions
The future directions for research on “3-(Piperidylmethylene)benzo[b]pyran-2,4-dione” could involve further exploration of its potential biological activities, given the known activities of related compounds . Additionally, more research could be done to optimize its synthesis and understand its mechanism of action.
properties
IUPAC Name |
(3Z)-3-(piperidin-1-ylmethylidene)chromene-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14-11-6-2-3-7-13(11)19-15(18)12(14)10-16-8-4-1-5-9-16/h2-3,6-7,10H,1,4-5,8-9H2/b12-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYNUNAGJRIPQE-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=C2C(=O)C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C=C\2/C(=O)C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidylmethylene)benzo[b]pyran-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2963824.png)
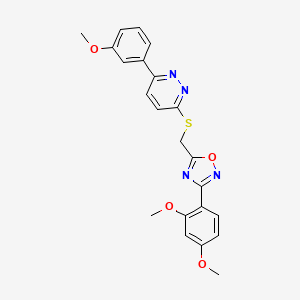
![Benzo[d][1,3]dioxol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2963827.png)
![1,8-Dioxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2963828.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963830.png)
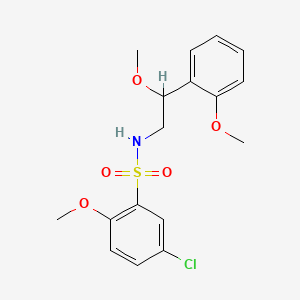
![2-(Furan-2-yl)-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2963832.png)
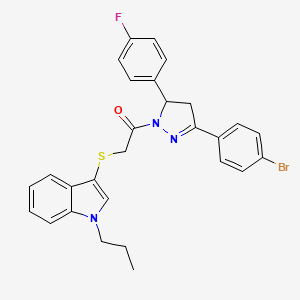
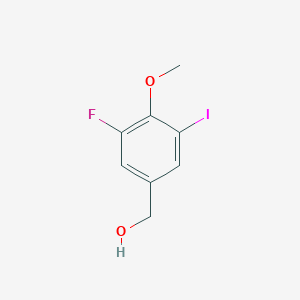
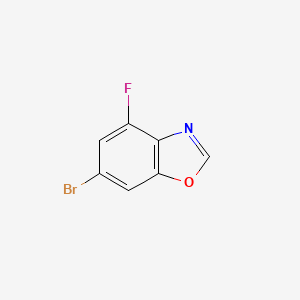
![ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2963844.png)
![6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963845.png)
